4-(3-methoxypyrrolidin-1-yl)-N-(pyridin-4-ylmethyl)benzamide
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Overview
Description
4-(3-Methoxypyrrolidin-1-yl)-N-(pyridin-4-ylmethyl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-methoxypyrrolidin-1-yl)-N-(pyridin-4-ylmethyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the benzamide core and introduce the methoxypyrrolidine and pyridinylmethyl groups through nucleophilic substitution and coupling reactions. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production typically emphasizes the optimization of reaction conditions to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methoxypyrrolidin-1-yl)-N-(pyridin-4-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxypyrrolidine group can be oxidized to form corresponding N-oxide derivatives.
Reduction: The compound can be reduced to modify the functional groups, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines can be employed under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
4-(3-Methoxypyrrolidin-1-yl)-N-(pyridin-4-ylmethyl)benzamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: It has potential therapeutic applications, including as a lead compound for drug development targeting specific biological pathways.
Industry: The compound is utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(3-methoxypyrrolidin-1-yl)-N-(pyridin-4-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing downstream signaling pathways. The exact mechanism depends on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
4-(3-Methoxypyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide: Similar structure but with a different position of the pyridinylmethyl group.
4-(3-Methoxypyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide: Another positional isomer with the pyridinylmethyl group at the 2-position.
4-(3-Methoxypyrrolidin-1-yl)-N-(pyridin-4-ylethyl)benzamide: Similar compound with an ethyl linker instead of a methyl linker.
Uniqueness
The uniqueness of 4-(3-methoxypyrrolidin-1-yl)-N-(pyridin-4-ylmethyl)benzamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxypyrrolidine and pyridinylmethyl groups provides distinct properties that may not be observed in its positional isomers or analogs.
Properties
IUPAC Name |
4-(3-methoxypyrrolidin-1-yl)-N-(pyridin-4-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-23-17-8-11-21(13-17)16-4-2-15(3-5-16)18(22)20-12-14-6-9-19-10-7-14/h2-7,9-10,17H,8,11-13H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWRYNXIGAQODBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)C(=O)NCC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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